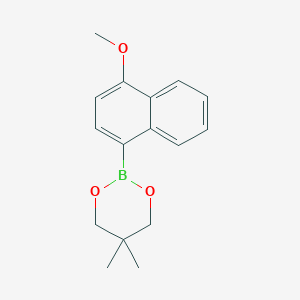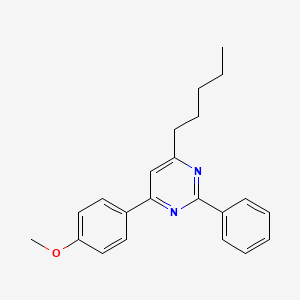
D4 Tetra-ethyl Triethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D4 Tetra-ethyl Triethoxysilane, also known as TEOS, is a silane-based chemical compound with a molecular formula of C8H20O3Si. It is a colorless, odorless liquid with a boiling point of 100°C. TEOS is a versatile chemical intermediate used in a variety of applications, including the synthesis of organosilicon compounds, the production of inorganic and organic polymers, and the manufacture of coatings, adhesives, and sealants. TEOS is also used as a reagent in the synthesis of various pharmaceuticals, biochemicals, and other compounds.
Applications De Recherche Scientifique
D4 Tetra-ethyl Triethoxysilane is widely used in scientific research, particularly in the fields of materials science, chemistry, and nanotechnology. It is used as a starting material for the synthesis of various organosilicon compounds, such as polysiloxanes, silanols, and silanes. D4 Tetra-ethyl Triethoxysilane is also used as a precursor for the synthesis of various inorganic and organic polymers, such as polysiloxanes, polysilanes, and polysilazanes. D4 Tetra-ethyl Triethoxysilane is also used as a reagent in the synthesis of various pharmaceuticals, biochemicals, and other compounds.
Mécanisme D'action
D4 Tetra-ethyl Triethoxysilane is a silane-based chemical compound that is used as a reagent in the synthesis of various compounds. The chemical structure of D4 Tetra-ethyl Triethoxysilane consists of four ethyl groups attached to a central silicon atom. The ethyl groups can react with other compounds, such as alcohols, acids, and bases, to form new compounds. The reaction of D4 Tetra-ethyl Triethoxysilane with other compounds is known as a substitution reaction, in which the ethyl groups are replaced by other functional groups.
Biochemical and Physiological Effects
D4 Tetra-ethyl Triethoxysilane is a non-toxic, non-irritating, and non-carcinogenic compound. It is not known to cause any adverse effects on human health when used in the recommended concentrations. D4 Tetra-ethyl Triethoxysilane has been shown to have some biocompatibility, and it is used in various medical applications, such as drug delivery, wound healing, and tissue engineering.
Avantages Et Limitations Des Expériences En Laboratoire
D4 Tetra-ethyl Triethoxysilane is a versatile chemical intermediate that is used in a variety of applications, including the synthesis of organosilicon compounds, the production of inorganic and organic polymers, and the manufacture of coatings, adhesives, and sealants. D4 Tetra-ethyl Triethoxysilane is relatively easy to synthesize and handle, and it is relatively non-toxic and non-irritating. However, D4 Tetra-ethyl Triethoxysilane can be difficult to purify, and it can be difficult to control the reaction conditions when synthesizing organosilicon compounds.
Orientations Futures
D4 Tetra-ethyl Triethoxysilane is a versatile chemical intermediate that is used in a variety of applications, and there are many potential future directions for research. These include the development of new synthetic methods for the synthesis of organosilicon compounds, the development of new catalysts for the synthesis of inorganic and organic polymers, and the development of new coatings, adhesives, and sealants. Additionally, there is potential for the use of D4 Tetra-ethyl Triethoxysilane in drug delivery, wound healing, and tissue engineering applications. Finally, there is potential for the use of D4 Tetra-ethyl Triethoxysilane in the synthesis of various pharmaceuticals, biochemicals, and other compounds.
Méthodes De Synthèse
D4 Tetra-ethyl Triethoxysilane can be synthesized by a number of methods, including the reaction of ethyl alcohol and chlorosilanes, the reaction of ethyl alcohol and silanes, and the reaction of ethyl alcohol and silica. The most common method of synthesis involves the reaction of ethyl alcohol and silicon tetrachloride in the presence of a catalyst, such as an alkali metal hydroxide or an alkaline earth oxide. The reaction produces a mixture of D4 Tetra-ethyl Triethoxysilane, ethanol, and other byproducts, which can be separated by distillation.
Propriétés
IUPAC Name |
triethoxy-[2-[2,4,6,8-tetramethyl-4,6,8-tris(2-triethoxysilylethyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H88O16Si8/c1-17-37-57(38-18-2,39-19-3)33-29-53(13)49-54(14,30-34-58(40-20-4,41-21-5)42-22-6)51-56(16,32-36-60(46-26-10,47-27-11)48-28-12)52-55(15,50-53)31-35-59(43-23-7,44-24-8)45-25-9/h17-36H2,1-16H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHQCIQLWZPNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC[Si]1(O[Si](O[Si](O[Si](O1)(C)CC[Si](OCC)(OCC)OCC)(C)CC[Si](OCC)(OCC)OCC)(C)CC[Si](OCC)(OCC)OCC)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H88O16Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D4 Tetra-ethyl Triethoxysilane | |
CAS RN |
120190-00-3 |
Source


|
| Record name | 120190-00-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


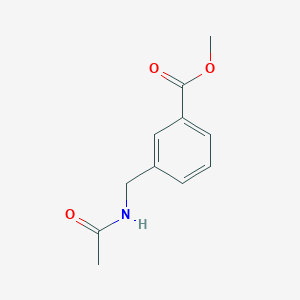



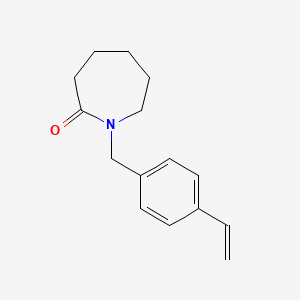



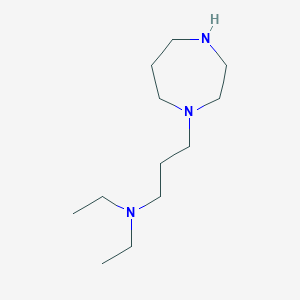
![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)

